Alrizomadlin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
艾瑞佐玛单抗是一种新型口服活性小分子抑制剂,选择性靶向小鼠双分钟2同源物 (MDM2) 与肿瘤抑制蛋白 p53 之间的相互作用。 该化合物正处于临床开发阶段,用于治疗各种血液系统和实体肿瘤 .
作用机制
艾瑞佐玛单抗通过阻断 MDM2 和 p53 之间的相互作用发挥作用。 这种破坏导致 p53 的稳定和激活,p53 是一种肿瘤抑制蛋白,在调节细胞周期停滞和凋亡中起着至关重要的作用。 通过恢复 p53 功能,艾瑞佐玛单抗诱导癌细胞的细胞周期停滞和凋亡,从而抑制肿瘤生长 .
类似化合物:
Nutlin-3: 另一种 MDM2 抑制剂,也靶向 MDM2-p53 相互作用。
RG7112: 一种 MDM2 的小分子抑制剂,在临床前研究中已显示出抗肿瘤活性。
MI-773: 一种 MDM2 抑制剂,其作用机制与艾瑞佐玛单抗类似.
艾瑞佐玛单抗的独特性: 艾瑞佐玛单抗在强效和选择性抑制 MDM2-p53 相互作用方面独树一帜。 它在临床前和临床研究中都表现出令人鼓舞的抗肿瘤活性,使其成为癌症治疗的宝贵候选药物 .
生化分析
Biochemical Properties
Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, this compound activates p53-mediated apoptosis, leading to the death of tumor cells .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins .
Subcellular Localization
Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 艾瑞佐玛单抗是通过一系列化学反应合成的,涉及螺环结构的形成。 合成包括多个步骤,包括关键中间体的形成及其随后的环化 . 反应条件通常包括使用有机溶剂、催化剂和受控温度,以确保所需的化学转化。
工业生产方法: 艾瑞佐玛单抗的工业生产涉及实验室合成过程的放大。 这包括优化大规模生产的反应条件,确保最终产品的纯度,并实施质量控制措施以符合监管标准 .
化学反应分析
反应类型: 艾瑞佐玛单抗经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢气或去除氧气,导致形成还原产物。
常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂,以促进反应。 条件通常包括受控温度和 pH 值,以确保所需的结果 .
科学研究应用
艾瑞佐玛单抗具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 MDM2 和 p53 之间的相互作用,为癌症的分子机制提供见解。
生物学: 用于细胞实验,以研究其对细胞增殖、凋亡和细胞周期调节的影响。
相似化合物的比较
Nutlin-3: Another MDM2 inhibitor that also targets the MDM2-p53 interaction.
RG7112: A small-molecule inhibitor of MDM2 that has shown antitumor activity in preclinical studies.
MI-773: An MDM2 inhibitor with a similar mechanism of action to Alrizomadlin.
Uniqueness of this compound: this compound is unique in its potent and selective inhibition of the MDM2-p53 interaction. It has demonstrated promising antitumor activity in both preclinical and clinical studies, making it a valuable candidate for cancer therapy .
属性
InChI |
InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZPJQGFSSFOL-MNZPCBJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818393-16-6 |
Source
|
Record name | APG-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALRIZOMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。